molecular formula C21H21ClN2O2S B11368015 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11368015
M. Wt: 400.9 g/mol
InChI Key: BJFVCJLUTIHETC-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenoxy group, a thiazole ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride: This is done by treating 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with thionyl chloride.

    Coupling with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine: The final step involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups are believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the presence of both the thiazole ring and the acetamide linkage

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C21H21ClN2O2S/c1-14-10-18(11-15(2)20(14)22)26-12-19(25)23-9-8-17-13-27-21(24-17)16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,23,25)

InChI Key

BJFVCJLUTIHETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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